molecular formula C6H12O3 B008391 2-Methoxypropyl acetate CAS No. 70657-70-4

2-Methoxypropyl acetate

Cat. No.: B008391
CAS No.: 70657-70-4
M. Wt: 132.16 g/mol
InChI Key: BTZVKSVLFLRBRE-UHFFFAOYSA-N
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Description

2-Methoxypropyl acetate is a colorless liquid with a sweet odor and ether-like aroma. It is commonly used as a solvent in various industrial applications due to its excellent solubility properties. The compound is synthesized from 2-methoxy-1-propanol and acetic acid. It is not soluble in water but is miscible with many organic solvents such as alcohols, ethers, and ketones .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxypropyl acetate is typically prepared through the esterification of 2-methoxy-1-propanol with acetic acid in the presence of an acid catalyst. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the equilibrium towards the formation of the ester .

Industrial Production Methods: In industrial settings, the production of this compound involves continuous esterification using a fixed-bed reactor with a solid acid catalyst. The reaction temperature ranges from 70°C to 150°C. The water produced during the reaction is removed by azeotropic distillation. The resulting ester is then purified through distillation to achieve high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxypropyl acetate undergoes various chemical reactions typical of esters and ethers. These include:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 2-methoxy-1-propanol and acetic acid.

    Transesterification: It can react with other alcohols in the presence of a catalyst to form different esters.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Hydrolysis: Acid or base catalysts, water, reflux conditions.

    Transesterification: Alcohols, acid or base catalysts, elevated temperatures.

    Reduction: Lithium aluminum hydride, dry ether solvents.

Major Products Formed:

    Hydrolysis: 2-Methoxy-1-propanol and acetic acid.

    Transesterification: Different esters depending on the alcohol used.

    Reduction: 2-Methoxy-1-propanol.

Scientific Research Applications

2-Methoxypropyl acetate has a wide range of applications in scientific research and industry:

Comparison with Similar Compounds

  • Propylene glycol monomethyl ether acetate
  • Ethylene glycol monomethyl ether acetate
  • Butyl acetate

Comparison: 2-Methoxypropyl acetate is unique due to its balanced solubility properties, allowing it to dissolve a wide range of substances. Compared to propylene glycol monomethyl ether acetate, it has a higher boiling point, making it suitable for applications requiring higher temperatures. Ethylene glycol monomethyl ether acetate, on the other hand, is more toxic and less commonly used. Butyl acetate has a lower polarity and is less effective in dissolving polar substances .

Properties

IUPAC Name

2-methoxypropyl acetate
Source PubChem
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InChI

InChI=1S/C6H12O3/c1-5(8-3)4-9-6(2)7/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTZVKSVLFLRBRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC(=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
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DSSTOX Substance ID

DTXSID5041433
Record name 2-Methoxy-1-propyl acetate
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Molecular Weight

132.16 g/mol
Source PubChem
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Physical Description

Liquid with a sweet aromatic odor; Hygroscopic; [Canada Colors and Chemicals MSDS], Clear liquid
Record name 1-Propylene glycol-2-methyl ether acetate
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Record name 2-METHOXY-1-PROPYL ACETATE
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Flash Point

77 °F
Record name 2-METHOXY-1-PROPYL ACETATE
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Vapor Pressure

0.516 kPa
Record name 2-METHOXY-1-PROPYL ACETATE
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CAS No.

70657-70-4
Record name 1-Propanol, 2-methoxy-, 1-acetate
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Record name 2-Methoxypropyl-1-acetate
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Record name 2-Methoxy-1-propyl acetate
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Record name 2-methoxypropyl acetate
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Record name 1-ACETOXY-2-METHOXYPROPANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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